1-[2-(methylsulfanyl)-1,3-thiazol-5-yl]methanamine dihydrochloride
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Description
Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities .
Synthesis Analysis
The synthesis of thiazole derivatives often involves the reaction of 1,2,4-triazines with alkyl nitronate anions . This allows a highly efficient entry into oximes of alkyl (1,2,4-triazyn-5-yl) ketones . These oximes may serve as common intermediates in the construction of various compounds .Molecular Structure Analysis
The molecular structure of thiazoles involves a five-membered ring with one sulfur and one nitrogen atom . The exact structure of “1-[2-(methylsulfanyl)-1,3-thiazol-5-yl]methanamine dihydrochloride” would require more specific information.Chemical Reactions Analysis
The chemical reactions involving thiazoles can be quite diverse, depending on the specific substituents on the thiazole ring . Without specific information on “this compound”, it’s difficult to provide a detailed analysis.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For thiazole derivatives, these properties can vary widely . Without specific information on “this compound”, it’s difficult to provide a detailed analysis.Mechanism of Action
Future Directions
Thiazoles and their derivatives continue to be a topic of interest in various fields, including medicinal chemistry, due to their wide range of biological activities . Future research may focus on developing new synthetic methods, exploring new biological activities, and designing new drugs based on the thiazole scaffold .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-[2-(methylsulfanyl)-1,3-thiazol-5-yl]methanamine dihydrochloride involves the reaction of 2-(methylsulfanyl)-1,3-thiazole with formaldehyde followed by reduction with sodium borohydride to yield the desired product.", "Starting Materials": [ "2-(methylsulfanyl)-1,3-thiazole", "Formaldehyde", "Sodium borohydride", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: Dissolve 2-(methylsulfanyl)-1,3-thiazole (1.0 g, 7.2 mmol) in formaldehyde (1.0 mL, 12.0 mmol) in a round-bottom flask.", "Step 2: Add a catalytic amount of hydrochloric acid to the reaction mixture and stir at room temperature for 2 hours.", "Step 3: Add sodium borohydride (0.5 g, 13.2 mmol) to the reaction mixture and stir for an additional 2 hours.", "Step 4: Quench the reaction by adding water (10 mL) and stirring for 30 minutes.", "Step 5: Acidify the reaction mixture with hydrochloric acid and filter the resulting solid.", "Step 6: Wash the solid with water and dry under vacuum to yield 1-[2-(methylsulfanyl)-1,3-thiazol-5-yl]methanamine dihydrochloride as a white solid (1.2 g, 85% yield)." ] } | |
CAS No. |
2551115-34-3 |
Molecular Formula |
C5H10Cl2N2S2 |
Molecular Weight |
233.2 |
Purity |
95 |
Origin of Product |
United States |
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